Bromocyclopentane-d9

Descripción

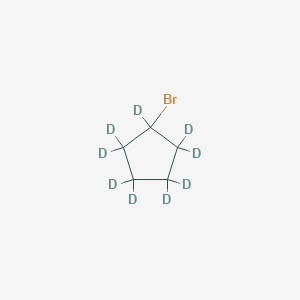

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTFVKHPEHKBQF-UHUJFCCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584020 | |

| Record name | 1-Bromo(~2~H_9_)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35468-44-1 | |

| Record name | 1-Bromo(~2~H_9_)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35468-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromocyclopentane-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Bromocyclopentane-d9 (C₅D₉Br), a deuterated analog of bromocyclopentane. This isotopically labeled compound is a valuable tool in mechanistic studies, synthetic chemistry, and pharmaceutical development. Its unique properties, stemming from the replacement of hydrogen with deuterium, allow for detailed investigations into reaction kinetics and pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are similar to its non-deuterated counterpart, with slight differences due to the increased mass of deuterium.[1]

| Property | Value |

| Molecular Formula | C₅BrD₉[2] |

| Molecular Weight | 158.08 g/mol [1][2] |

| CAS Number | 35468-44-1[1][2][3] |

| Boiling Point | 137-139 °C (lit.)[2][4][5] |

| Density | 1.473 g/mL at 25 °C (lit.)[2][4] |

| Refractive Index (n20/D) | 1.488 (lit.)[2][5] |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥99% (CP) |

| Flash Point | 42.0 °C (107.6 °F) - closed cup[6] |

| Appearance | Colorless to light yellow liquid[7] |

| InChI Key | BRTFVKHPEHKBQF-UHUJFCCWSA-N[1] |

| SMILES String | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(Br)C1([2H])[2H] |

Synthesis and Manufacturing

The synthesis of this compound with high isotopic purity is crucial for its applications. Two primary strategies are employed: direct deuteration and synthesis from deuterated precursors.

A prominent method for direct deuteration involves the use of a deuterated bromoplatinic acid (DBPA) catalyst.[1] In this process, non-deuterated bromocyclopentane undergoes a hydrogen-deuterium exchange reaction in the presence of the catalyst and a deuterium source, such as deuterium gas and deuterium water.[8] The number of exchange cycles is a critical parameter influencing the final deuteration level.[1]

An alternative approach involves multi-step synthesis starting from already deuterated precursors.[1] This method allows for the controlled incorporation of deuterium atoms into the cyclopentyl ring before the final bromination step. For example, a deuterated cyclopentanol can be reacted with a deuterated hydrobromic acid to yield the final product.[8]

Chemical Reactivity and Mechanistic Studies

This compound is an invaluable substrate for investigating the mechanisms of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2) reactions.[1] The presence of nine deuterium atoms allows for the study of kinetic isotope effects (KIE), which provide detailed insights into the transition states of these reactions.[1]

By comparing the reaction rates of this compound (k_D) and its non-deuterated counterpart (k_H), the KIE (k_H/k_D) can be determined. The magnitude of the KIE helps to distinguish between different reaction pathways. For instance, in substitution reactions, the α-secondary KIE can help differentiate between Sₙ1 and Sₙ2 mechanisms.[1]

-

Sₙ1 Pathway: Involves the rate-determining formation of a cyclopentyl carbocation.

-

Sₙ2 Pathway: Proceeds via a concerted backside attack by a nucleophile.[1]

-

E2 Pathway: A concerted reaction where a base removes a proton and the leaving group departs simultaneously.

Beyond mechanistic studies, this compound serves as a deuterated building block for introducing a deuterated cyclopentyl moiety into more complex molecules, including active pharmaceutical ingredients like Glycopyrrolate Bromide.[1][4] It can also be used to form Grignard reagents, enabling the creation of new carbon-carbon bonds while preserving the isotopic label.[1]

Experimental Protocols and Analytical Characterization

The chemical purity and isotopic enrichment of this compound are critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Experimental Workflow for Purity and Identity Confirmation:

-

Initial Purity Assessment (GC): A sample of this compound is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID). The resulting chromatogram is used to identify and quantify any volatile organic impurities.

-

Isotopic Purity and Molecular Weight Confirmation (HRMS): High-resolution mass spectrometry (HRMS) is used to precisely determine the mass-to-charge ratio of the molecular ion. This confirms the elemental composition and allows for the determination of the relative abundance of different isotopologues, thus verifying the level of deuteration.[1] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) serves as an additional confirmation point.[1]

-

Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the distribution of deuterium atoms.[1] While ¹H NMR is used to detect any residual protons, ²H (Deuterium) NMR confirms the positions of the deuterium labels.

Safety and Handling

This compound is a flammable liquid and vapor.[3][9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[3][9] Appropriate personal protective equipment, including safety glasses, gloves, and flame-retardant clothing, should be worn.[3] It is incompatible with strong oxidizing agents and strong bases.[3] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] For detailed safety information, consult the material safety data sheet (MSDS).[3][9][10]

References

- 1. This compound | 35468-44-1 | Benchchem [benchchem.com]

- 2. 35468-44-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 35468-44-1 [chemicalbook.com]

- 5. Bromocyclopentane = 98 137-43-9 [sigmaaldrich.com]

- 6. 溴代环戊烷-d9 reagent grade, ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bromocyclopentane - Wikipedia [en.wikipedia.org]

- 8. CN115215714B - Full deuterium bromocyclopentane and preparation method and application thereof - Google Patents [patents.google.com]

- 9. sds.chemdox.com [sds.chemdox.com]

- 10. This compound | ZEOTOPE [zeotope.com]

An In-depth Technical Guide to Bromocyclopentane-d9: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromocyclopentane-d9 (Cyclopentyl-d9 bromide), a deuterated analog of bromocyclopentane. This isotopically labeled compound serves as a valuable tool in mechanistic studies of chemical reactions and as a building block in the synthesis of deuterated pharmaceutical compounds. This document details its molecular structure, physicochemical properties, synthesis, and analytical characterization.

Core Molecular Information

This compound is a saturated monocyclic hydrocarbon derivative where all nine hydrogen atoms on the cyclopentane ring have been substituted with deuterium, and one hydrogen atom is replaced by a bromine atom.

Molecular Formula: C₅D₉Br[1]

Molecular Structure:

Figure 1. 2D structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing a ready reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 35468-44-1 | [2][3] |

| Molecular Weight | 158.08 g/mol | [3][4] |

| Appearance | Colorless to slightly yellowish liquid | [5] |

| Boiling Point | 137-139 °C (lit.) | [6] |

| Density | 1.473 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.4881 (lit.) | [7] |

| Isotopic Purity | ≥98 atom % D | [6] |

| Chemical Purity | ≥99% (CP) | [6] |

| Mass Shift | M+9 | [6] |

| Spectroscopic Identifier | Value | Reference(s) |

| InChI | 1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D | [6] |

| InChIKey | BRTFVKHPEHKBQF-UHUJFCCWSA-N | [6] |

| SMILES | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(Br)C1([2H])[2H] | [6] |

Synthesis of this compound

The preparation of fully deuterated bromocyclopentane is most commonly achieved through a hydrogen-deuterium (H-D) exchange reaction on the non-deuterated starting material, bromocyclopentane. A prominent method involves the use of a deuterated bromoplatinic acid catalyst in the presence of deuterium oxide (D₂O).

Experimental Protocol: Synthesis via H-D Exchange

This protocol is based on methods described in the patent literature, which outlines the synthesis using a deuterated bromoplatinic acid catalyst.[8]

Materials:

-

Bromocyclopentane (C₅H₉Br)

-

Deuterated bromoplatinic acid (D₂PtBr₆) solution in D₂O

-

Deuterium oxide (D₂O)

-

Deuterium gas (D₂)

-

Bromodeuterium water (DBr in D₂O)

-

High-pressure reactor with heating and stirring capabilities

-

Separatory funnel

-

Distillation apparatus or liquid chromatography system

Procedure:

-

Catalyst Solution Preparation: Prepare a solution of deuterated bromoplatinic acid in deuterium oxide. For example, dissolve 2-10g of deuterated bromoplatinic acid in 100-200g of D₂O with heating (40-60 °C) and stirring until fully dissolved.[8]

-

Reaction Setup: In a high-pressure reactor, combine bromocyclopentane, the deuterated bromoplatinic acid solution, and bromodeuterium water.[8]

-

Deuterium Exchange: Seal the reactor and introduce deuterium gas to a specified pressure. Heat the mixture with stirring (e.g., 50-300 rpm) to initiate the H-D exchange reaction. The reaction temperature can range from 100-150 °C and the pressure from 0.5-2.0 MPa.[8]

-

Reaction Monitoring and Repetition: The reaction is typically carried out for a set period (e.g., 10 hours). For higher deuteration levels, the aqueous phase can be separated, and the organic phase subjected to repeated exchange cycles with fresh deuterated reagents.[8]

-

Work-up and Purification:

-

After the final exchange cycle, cool the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with deionized water (can be chilled to 5-10 °C) to remove any residual acid and water-soluble impurities. Repeat the washing until the refractive index of the aqueous phase is below 1.338.[9]

-

The crude this compound can be purified by either distillation, collecting the fraction at 137-139 °C, or by liquid chromatography to achieve high chemical purity (e.g., >99.5%).[8]

-

Characterization and Quality Control

The successful synthesis and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a crucial technique for verifying the degree of deuteration.

¹H NMR Spectroscopy:

-

Principle: In a fully deuterated sample of this compound, the proton signals characteristic of the non-deuterated compound (typically in the δ 1.5–2.0 ppm range) should be significantly suppressed or absent.[9] The presence of any residual proton signals allows for the quantification of isotopic purity.

-

Experimental Parameters (Typical):

-

Spectrometer: 400 MHz or higher

-

Solvent: Chloroform-d (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

Analysis: Integration of residual proton signals against a known standard to determine the percentage of deuteration.

-

¹³C NMR Spectroscopy:

-

Principle: While ¹³C NMR does not directly observe deuterium, the coupling of carbon to deuterium (C-D) results in characteristic splitting patterns and a change in the chemical shift compared to the protonated analog. This provides further structural confirmation.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry is used to confirm the molecular weight of this compound and to assess the distribution of deuterated isotopologues. The molecular ion peak should correspond to the calculated mass of C₅D₉Br (158.08 g/mol ).

-

Experimental Parameters (Typical):

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Analysis: Observation of the molecular ion peak and its fragmentation pattern. The mass shift of +9 compared to the non-deuterated bromocyclopentane (149.03 g/mol ) confirms the incorporation of nine deuterium atoms.[6]

-

Applications in Research and Drug Development

This compound is a key intermediate and tool for scientists in several fields:

-

Mechanistic Studies: The presence of deuterium allows for the investigation of kinetic isotope effects (KIEs) in nucleophilic substitution and elimination reactions. The difference in reaction rates between the deuterated and non-deuterated compound provides insight into reaction mechanisms and transition state structures.[9]

-

Deuterated Drug Development: It serves as a deuterated building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of deuterium into a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties. For instance, it can be a starting material in the synthesis of deuterated versions of drugs like Glycopyrrolate Bromide.[5]

-

Tracer Studies: In metabolic research, the deuterium atoms act as a stable isotopic label, allowing researchers to trace the fate of the cyclopentyl moiety in biological systems.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound, as well as its application in studying kinetic isotope effects.

Caption: Synthesis and Characterization Workflow of this compound.

Caption: Experimental Workflow for Kinetic Isotope Effect (KIE) Studies.

References

- 1. scbt.com [scbt.com]

- 2. This compound | TRC-B682827-100MG | LGC Standards [lgcstandards.com]

- 3. 1-Bromo(~2~H_9_)cyclopentane | C5H9Br | CID 16213530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | ZEOTOPE [zeotope.com]

- 5. 溴代环戊烷-d9 reagent grade, ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bepress Guest Access [encompass.eku.edu]

- 7. CN115215714B - Full deuterium bromocyclopentane and preparation method and application thereof - Google Patents [patents.google.com]

- 8. This compound | 35468-44-1 | Benchchem [benchchem.com]

- 9. How To [chem.rochester.edu]

Synthesis of Deuterated Bromocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for deuterated bromocyclopentane, with a primary focus on the efficient and high-yield production of bromocyclopentane-d9. This isotopically labeled compound is a valuable tool in mechanistic studies, particularly for investigating kinetic isotope effects in nucleophilic substitution and elimination reactions. Furthermore, it serves as a crucial building block in the synthesis of deuterated pharmaceuticals, such as deuterated Glycopyrrolate Bromide, offering the potential for improved metabolic profiles.

Introduction to Deuterated Bromocyclopentane

This compound (C₅D₉Br) is an isotopic analog of bromocyclopentane where all nine hydrogen atoms have been replaced by deuterium.[1] This substitution provides a unique spectroscopic signature and alters the bond strength, making it an invaluable tracer in chemical and biochemical processes.[2][3][4] Its application in drug development is of particular interest, as the introduction of deuterium at specific metabolic sites can slow down drug metabolism, a strategy employed to enhance pharmacokinetic properties.[5][6]

Primary Synthesis Pathway: Platinum-Catalyzed Hydrogen-Deuterium Exchange

The most prominent and cost-effective method for the synthesis of highly deuterated bromocyclopentane is through a direct hydrogen-deuterium (H-D) exchange reaction on non-deuterated bromocyclopentane.[1][7] This method utilizes a deuterated bromoplatinic acid catalyst in the presence of deuterium water (D₂O) and deuterium gas (D₂), achieving high levels of deuterium incorporation under relatively mild conditions.[7]

Logical Workflow for H-D Exchange Synthesis

Caption: Workflow for the synthesis of this compound via H-D exchange.

Experimental Protocol

The following protocol is based on the methodology described in Chinese patent CN115215714B.[7]

Materials:

-

Bromocyclopentane (non-deuterated)

-

Deuterated bromoplatinic acid (DBPA)

-

Deuterium water (D₂O)

-

Deuterium gas (D₂)

-

Bromodeuterium water

Procedure:

-

Catalyst Solution Preparation: A solution of deuterated bromoplatinic acid is prepared by dissolving it in deuterium water, typically with gentle heating (e.g., 55°C) and stirring until complete dissolution.[7]

-

Reaction Setup: In a sealed reaction vessel, the non-deuterated bromocyclopentane, the deuterated bromoplatinic acid solution, and bromodeuterium water are mixed.[7]

-

Hydrogen-Deuterium Exchange: The vessel is then charged with deuterium gas. The reaction is allowed to proceed under controlled temperature and pressure. The patent suggests that multiple exchange cycles can be performed to achieve higher deuteration levels.[1][7]

-

Work-up and Purification: After the reaction is complete, the organic layer containing the deuterated bromocyclopentane is separated from the aqueous layer. The organic layer is then washed, dried over a suitable drying agent, and purified by distillation to yield the final product.[8]

Quantitative Data

The platinum-catalyzed H-D exchange method has been shown to produce this compound with high purity and isotopic enrichment.[7]

| Parameter | Value | Reference |

| Purity | > 99.9% | [7] |

| Deuteration Rate | > 99.8% | [7] |

| Yield | > 55% | [7] |

| Isotopic Purity (atom % D) | ≥ 98% |

Alternative Synthesis Pathway: From Deuterated Precursors

An alternative approach to synthesizing deuterated bromocyclopentane involves starting from already deuterated precursors.[1] However, this method is generally considered more expensive and can result in lower overall yields due to the multi-step nature of the synthesis.[7]

For instance, one could envision a synthesis starting from a deuterated cyclopentanol, which would then be brominated. Traditional methods for the bromination of cyclopentanol include reaction with hydrobromic acid or phosphorus tribromide.[8]

Signaling Pathway for Synthesis from Deuterated Cyclopentanol

Caption: Synthesis of deuterated bromocyclopentane from a deuterated precursor.

While conceptually straightforward, the availability and cost of highly deuterated cyclopentanol can be prohibitive for large-scale synthesis.

Conclusion

The direct platinum-catalyzed hydrogen-deuterium exchange reaction stands out as the most efficient and economically viable method for the synthesis of this compound. This approach provides high yields, purity, and deuteration levels, making it suitable for producing this valuable isotopic labeling reagent for applications in drug discovery and mechanistic organic chemistry studies. While synthesis from deuterated precursors is a theoretical alternative, it is often hampered by the cost and availability of the starting materials.

References

- 1. This compound | 35468-44-1 | Benchchem [benchchem.com]

- 2. clearsynthdeutero.com [clearsynthdeutero.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 7. CN115215714B - Full deuterium bromocyclopentane and preparation method and application thereof - Google Patents [patents.google.com]

- 8. Bromocyclopentane synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties and Applications of Bromocyclopentane-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of Bromocyclopentane-d9, detailed experimental protocols for their determination, and insights into its application in mechanistic studies.

Core Physical Characteristics

This compound (C₅D₉Br) is the deuterated analog of Bromocyclopentane, where nine deuterium atoms replace the hydrogen atoms. This isotopic labeling makes it a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound. The "literature values" are those most frequently cited in chemical supplier catalogues and databases.

| Property | Value | Conditions | Citations |

| Boiling Point | 137-139 °C | at 760 mmHg (standard pressure) | [1][2][3][4][5][6][7] |

| ~150-153 °C | Not specified | [8] | |

| Density | 1.473 g/mL | at 25 °C | [1][2][3][4][5][6][7][9] |

| 1.327 g/cm³ | at 25 °C | [8] | |

| Refractive Index | n20/D 1.488 | at 20 °C | [1][2][3][5][6][7] |

Experimental Protocols

Accurate determination of physical properties is crucial for the application of this compound in research and development. Below are detailed methodologies for measuring its boiling point and density.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of liquid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75x12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

This compound sample (~0.5 mL)

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube. Place the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Immersion in Thiele Tube: Insert the thermometer and attached test tube into the Thiele tube, which is filled with mineral oil to a level just above the side arm. Ensure the rubber band is above the oil level to prevent it from dissolving.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the tube promotes convection currents, ensuring uniform heating of the oil.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample. Record the temperature at this moment.

Density Determination: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring the capillary is filled and no air bubbles are present. Wipe any excess water from the outside.

-

Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate for at least 20 minutes.

-

Remove the pycnometer, dry the exterior carefully, and weigh it (m_water).

-

Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at the measurement temperature: V = (m_water - m_empty) / ρ_water.

-

-

Measurement of this compound Density:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound, following the same procedure as with water.

-

Equilibrate the filled pycnometer in the thermostatic water bath at the same temperature.

-

Dry the exterior and weigh the pycnometer filled with the sample (m_sample).

-

-

Calculation:

-

Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m_sample - m_empty) / V.

-

Mandatory Visualizations

Experimental Workflow for Kinetic Isotope Effect (KIE) Studies

This compound is frequently used in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. The KIE is the ratio of the reaction rate of a compound with lighter isotopes (e.g., Bromocyclopentane) to that of its deuterated counterpart (this compound). A significant KIE (typically >1) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. The following diagram illustrates a typical experimental workflow for determining the KIE.

Caption: Workflow for determining the Kinetic Isotope Effect (KIE).

General Analytical Workflow using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a sample. The following diagram outlines a general workflow for the analysis of a sample containing this compound.

References

- 1. Bromocyclopentane(137-43-9) 1H NMR [m.chemicalbook.com]

- 2. knowledge.reagecon.com [knowledge.reagecon.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 5. truedyne.com [truedyne.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. mt.com [mt.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vernier.com [vernier.com]

A Technical Guide to Commercial Sourcing and Application of Bromocyclopentane-d9 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bromocyclopentane-d9, a deuterated analog of bromocyclopentane, for its application in sophisticated research and development environments. The document details commercially available sources, their specifications, and outlines a representative experimental protocol for its use as an internal standard in quantitative analysis.

Commercial Availability of this compound

For researchers requiring high-purity, isotopically enriched this compound, several reputable commercial suppliers are available. The following table summarizes the key product specifications from prominent vendors to facilitate direct comparison and procurement.

| Supplier | Product Name/Code | Purity / Isotopic Enrichment | Available Quantities |

| Sigma-Aldrich | This compound | ≥98 atom % D, ≥99% (CP)[1] | Contact for industrial and pre-pack quantities |

| Clearsynth | Bromocyclopentane D9 (CS-C-00153) | High quality, Certificate of Analysis provided[2] | 3 mg, 5 mg, 10 mg, 25 mg, 500 mg[2] |

| Santa Cruz Biotechnology | This compound (CAS 35468-44-1) | For Research Use Only[3] | Contact for availability |

| ChemicalBook | This compound | Varies by supplier (e.g., 99.0% Min)[4] | Varies by supplier |

| Benchchem | This compound (B049281) | For research use only[5] | Contact for availability |

Physicochemical Properties

-

Boiling Point: 137-139 °C (lit.)[4]

-

Density: 1.473 g/mL at 25 °C (lit.)[4]

-

Refractive Index: n20/D 1.4881 (lit.)[4]

Applications in Research and Development

This compound serves as a valuable tool in several advanced scientific applications:

-

Internal Standard in Quantitative Analysis: Due to its chemical similarity to the non-deuterated analog and its distinct mass spectrometric signature, it is an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The use of a deuterated internal standard can correct for variability in sample preparation and instrument response[6][7].

-

Tracer in Mechanistic and Metabolic Studies: The deuterium labeling allows researchers to trace the fate of the cyclopentyl moiety in chemical reactions and biological systems. This is particularly useful for elucidating reaction mechanisms and studying metabolic pathways[5][8].

-

Precursor in Deuterated Synthesis: this compound is a key building block for the synthesis of more complex deuterated molecules. Introducing a deuterated cyclopentyl group can be advantageous in drug development to alter metabolic profiles and potentially enhance pharmacokinetic properties[5][8][9][10].

-

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies, deuterated compounds are used to provide a signal for the deuterium lock, which helps to stabilize the magnetic field. While this compound itself might be the subject of NMR studies, it is more commonly used in the synthesis of molecules that will be analyzed by NMR, where the deuterium labeling can simplify complex proton spectra[8][11][12][13][14].

Experimental Protocol: Use of this compound as an Internal Standard in GC-MS Analysis

The following is a representative protocol for the quantification of a non-deuterated analyte in a sample matrix using this compound as an internal standard. This protocol is intended as a guideline and should be adapted based on the specific analyte, matrix, and instrumentation.

1. Preparation of Standard Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the non-deuterated analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be spiked with a constant concentration of the internal standard solution (e.g., 10 µg/mL).

2. Sample Preparation:

-

Accurately measure a known volume or weigh a known amount of the sample matrix.

-

Spike the sample with the internal standard solution to achieve the same final concentration as in the calibration standards.

-

Perform sample extraction using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.

-

Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Column: Select a column appropriate for the separation of the analyte (e.g., a non-polar or mid-polar capillary column).

-

GC Conditions: Optimize the oven temperature program, injector temperature, and carrier gas flow rate to achieve good chromatographic separation of the analyte and internal standard.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Select at least two characteristic ions for the analyte and two for the this compound internal standard. The ions for the internal standard will have a higher mass-to-charge ratio due to the deuterium atoms.

4. Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Calculate the response ratio for the samples and use the calibration curve to determine the concentration of the analyte in the samples.

Visualizing Experimental and Synthetic Workflows

To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate key logical workflows.

References

- 1. Buy Bromocyclopentane-d 9 reagent grade, ≥98 atom D, ≥99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 35468-44-1 [chemicalbook.com]

- 5. This compound | 35468-44-1 | Benchchem [benchchem.com]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clearsynthdeutero.com [clearsynthdeutero.com]

- 9. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to Deuterated Compounds in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, has emerged as a powerful tool in chemical research, particularly within drug discovery and development. This substitution, known as deuteration, can significantly alter the physicochemical properties of a molecule, most notably its metabolic stability. The underlying principle, the kinetic isotope effect (KIE), provides a basis for enhancing a drug's pharmacokinetic profile, leading to improved therapeutic efficacy and safety. This guide offers a comprehensive overview of deuterated compounds, including their theoretical underpinnings, practical applications, and the experimental methodologies used to synthesize and evaluate them.

Introduction to Deuterated Compounds

Deuterium (²H or D), an isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications in chemical reactions where C-H bond cleavage is the rate-determining step.

The primary mechanism by which deuteration exerts its influence is the Kinetic Isotope Effect (KIE) . The greater energy required to break a C-D bond compared to a C-H bond can slow down metabolic reactions, particularly those mediated by enzymes like the cytochrome P450 (CYP450) family.[1][2][3] This can lead to a number of desirable outcomes in drug development, including:

-

Improved Metabolic Stability: A reduced rate of metabolism can prolong a drug's half-life, leading to less frequent dosing and improved patient compliance.[4]

-

Enhanced Bioavailability: By decreasing first-pass metabolism, a greater proportion of the administered drug can reach systemic circulation.

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[5]

-

Increased Therapeutic Efficacy: A longer-lasting and more consistent drug exposure can lead to improved treatment outcomes.

Applications in Drug Development

The application of deuteration in medicinal chemistry has evolved from a niche strategy to a mainstream approach for optimizing drug candidates. A notable success story is the FDA-approved drug Austedo® (deutetrabenazine) , a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[6][7] Deuteration significantly improves the pharmacokinetic profile of tetrabenazine, allowing for lower and less frequent dosing, which in turn reduces the incidence of adverse effects.[6]

Another example is the development of a deuterated version of ivacaftor , a treatment for cystic fibrosis. The deuterated analog, CTP-656, exhibited enhanced metabolic stability in vitro and a longer half-life in clinical studies, suggesting the potential for once-daily dosing.[8][9]

Data Presentation: Pharmacokinetic Profiles of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic data from clinical studies comparing deuterated and non-deuterated versions of tetrabenazine and ivacaftor, as well as preclinical data for methadone.

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change | Reference(s) |

| Half-life (t½) of total active metabolites (α+β)-HTBZ (hours) | ~4-5 | ~9-11 | ~2x increase | [6][7] |

| Area Under the Curve (AUC) of total active metabolites | Lower | ~2x higher | ~2x increase | [6][7] |

| Maximum Concentration (Cmax) of total active metabolites | Higher | Lower | Reduction | [6][7] |

Table 1: Comparison of Pharmacokinetic Parameters of Tetrabenazine and Deutetrabenazine. HTBZ refers to dihydrotetrabenazine.

| Parameter | Ivacaftor | CTP-656 (d9-ivacaftor) | Fold Change | Reference(s) |

| Half-life (t½) (hours) | Not explicitly stated in the provided abstract | 15.9 | - | [8][9] |

| In vitro metabolic stability (Deuterium Isotope Effect, DV/K) | - | 2.2 | - | [8][9] |

Table 2: Pharmacokinetic and In Vitro Data for Ivacaftor and its Deuterated Analog CTP-656.

| Parameter | Methadone | d9-Methadone | Fold Change | Reference(s) |

| Area Under the Curve (AUC) | Lower | 5.7x higher | 5.7x increase | [10] |

| Maximum Concentration (Cmax) | Lower | 4.4x higher | 4.4x increase | [10] |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ~5.2x decrease | [10] |

| LD50 | Lower | 2.1x higher | 2.1x increase | [10] |

Table 3: Preclinical Pharmacokinetic and Toxicity Data for Methadone and d9-Methadone in mice.

Experimental Protocols

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds can be achieved through various methods, with the choice of strategy depending on the target molecule and the desired position of deuteration.

1. Hydrogen-Deuterium (H-D) Exchange:

This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, often D₂O, under catalytic conditions.

-

Protocol Example: Palladium-Catalyzed H-D Exchange

-

Combine the substrate (e.g., an aromatic compound), a palladium on carbon (Pd/C) catalyst, and aluminum powder in a reaction vessel.

-

Add D₂O as the deuterium source.

-

Subject the mixture to pre-sonication for 1 hour.

-

Heat the reaction mixture using microwave irradiation at a controlled temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).[11]

-

After cooling, the deuterated product is isolated and purified.

-

The extent and position of deuteration are confirmed by NMR spectroscopy and mass spectrometry.[11]

-

2. Flow Synthesis:

Flow chemistry offers a scalable and efficient method for the synthesis of deuterated compounds.

-

Protocol Outline: Flow Synthesis of Deuterated Aromatic Compounds

-

A solution of the starting aromatic compound and D₂O are continuously fed into a mixer.

-

The mixture is then passed through a heated reaction tube packed with a catalyst (e.g., platinum on alumina).[12]

-

Microwave irradiation can be used to heat the reaction under pressure (e.g., 2 MPa).[12]

-

The reaction stream is then cooled, and the organic and aqueous layers are separated using a liquid-liquid separator.

-

The deuterated product is collected from the organic layer.

-

Measurement of the Kinetic Isotope Effect (KIE)

The KIE is a critical parameter for understanding the impact of deuteration on a reaction rate. It can be determined through competitive or non-competitive experiments.

-

Protocol Example: Competitive KIE Measurement using Mass Spectrometry

-

A reaction is initiated with a mixture containing both the non-deuterated (light) and deuterated (heavy) substrates.

-

Aliquots of the reaction mixture are taken at various time points and quenched.

-

An internal standard with a different isotopic labeling pattern is added to each quenched sample.

-

The ratio of the unreacted light and heavy substrates is measured using a suitable mass spectrometry technique, such as MALDI-TOF MS.[13]

-

The KIE is calculated from the change in the isotopic ratio as a function of the reaction progress.[13]

-

-

Protocol Example: KIE Measurement using NMR Spectroscopy

-

Reactions with the light and heavy substrates are run in parallel under identical conditions.

-

The disappearance of the substrate or the appearance of the product is monitored over time using NMR spectroscopy.

-

The rate constants for both reactions (kH and kD) are determined by fitting the kinetic data.

-

The KIE is calculated as the ratio of the rate constants (KIE = kH / kD).[14]

-

Use of Deuterated Compounds as Internal Standards in LC-MS

Deuterated compounds are widely used as internal standards in liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.[15]

-

Protocol Outline: Quantitative Analysis using a Deuterated Internal Standard

-

A known amount of the deuterated internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample.

-

The sample is then prepared for LC-MS analysis (e.g., extraction, derivatization).

-

The sample is injected into the LC-MS system. The analyte and the deuterated internal standard co-elute from the chromatography column.

-

The mass spectrometer detects and quantifies both the analyte and the internal standard based on their different mass-to-charge ratios.

-

The concentration of the analyte is determined by comparing its peak area to that of the known concentration of the internal standard, correcting for variations in sample preparation and instrument response.[15][16]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to deuterated compounds.

Caption: Impact of Deuteration on Drug Metabolism.

References

- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tn-sanso.co.jp [tn-sanso.co.jp]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. scispace.com [scispace.com]

Key differences between Bromocyclopentane-d9 and its non-deuterated form.

An In-depth Technical Guide to the Key Differences Between Bromocyclopentane-d9 and its Non-deuterated Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between this compound and its non-deuterated counterpart, bromocyclopentane. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts unique physicochemical properties to the molecule. These differences are leveraged in a multitude of applications, ranging from mechanistic studies in organic chemistry to the development of metabolically stabilized pharmaceuticals. This document will delve into the comparative properties, spectroscopic signatures, synthesis, and applications of these two compounds, offering valuable insights for researchers in the field.

Comparative Physicochemical Properties

The primary distinction between this compound and bromocyclopentane arises from the mass difference between deuterium and protium. This seemingly subtle change at the atomic level translates to measurable differences in macroscopic properties, as detailed in the table below.

| Property | Bromocyclopentane | This compound |

| Molecular Formula | C₅H₉Br[1] | C₅D₉Br[2][3] |

| Molecular Weight | 149.03 g/mol [1][4] | 158.08 g/mol [3][5] |

| Boiling Point | 137-139 °C[1][6] | 137-139 °C[7][8][9] |

| Density | 1.39 g/mL at 25 °C[1][6] | 1.473 g/mL at 25 °C[7][8][9] |

| Refractive Index (n20/D) | 1.4881[1][6] | 1.4881[7][8][9] |

| Isotopic Purity | Not Applicable | ≥98 atom % D[8][10] |

Spectroscopic Distinctions

The isotopic substitution profoundly impacts the spectroscopic signatures of the molecule, providing a direct means of differentiation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of non-deuterated bromocyclopentane, multiplet signals for the protons on the cyclopentane ring are typically observed in the range of δ 1.5–2.0 ppm.[2] For a highly deuterated sample of this compound, these signals are expected to be significantly suppressed or entirely absent.[2] The presence of any residual proton signals can be used to quantify the degree of deuteration.

-

²H NMR: Deuterium NMR can be used to confirm the presence and location of deuterium atoms in the molecule.

-

¹³C NMR: The ¹³C NMR spectrum will show shifts for the carbon atoms bonded to deuterium due to the isotopic effect, and the coupling patterns will differ (C-D coupling instead of C-H coupling).

Mass Spectrometry (MS)

Mass spectrometry provides a clear distinction based on the mass-to-charge ratio (m/z). The molecular ion peak for this compound will be shifted by +9 mass units compared to its non-deuterated analog due to the replacement of nine hydrogen atoms (atomic mass ≈ 1) with nine deuterium atoms (atomic mass ≈ 2).[8] This mass shift is a critical feature utilized in tracer studies and for quantification using isotope dilution methods.

The Kinetic Isotope Effect (KIE)

A cornerstone of the utility of deuterated compounds is the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution.[2]

The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational mode. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken. This is known as a primary KIE.[2][11] Secondary KIEs can also be observed when the deuterium substitution is at a position not directly involved in bond breaking in the rate-limiting step.[2]

Experimental Protocol for KIE Determination

The experimental determination of a KIE for a reaction involving this compound involves a comparative analysis of reaction rates.

-

Parallel Reactions: Set up two parallel reactions under identical conditions (temperature, solvent, concentration). One reaction will use bromocyclopentane, and the other will use this compound.[2]

-

Reaction Monitoring: Monitor the progress of each reaction over time. This can be achieved by tracking the consumption of the reactant or the formation of the product using techniques such as gas chromatography (GC), NMR spectroscopy, or mass spectrometry.[2]

-

Rate Constant Calculation: From the concentration versus time data, calculate the rate constants for both the non-deuterated (kH) and the deuterated (kD) reactions.

-

KIE Calculation: The KIE is then determined as the ratio of the rate constants: KIE = kH / kD.[2]

Synthesis Methodologies

The synthetic routes for bromocyclopentane and its deuterated analog differ significantly.

-

Bromocyclopentane: A common laboratory synthesis involves the reaction of cyclopentanol with hydrobromic acid.[1]

-

This compound: The synthesis of the deuterated form is more complex. One prominent method involves the use of a deuterated bromoplatinic acid catalyst to facilitate hydrogen-deuterium exchange on non-deuterated bromocyclopentane in the presence of a deuterium source like deuterium water (D₂O) and deuterium gas (D₂).[2][12] Another approach is to start with already deuterated precursors and convert them to the final product.[2]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

-

Mechanistic Studies: It serves as an excellent substrate for investigating the mechanisms of nucleophilic substitution and elimination reactions. The study of secondary kinetic isotope effects can provide detailed information about the transition state of a reaction.[2]

-

Internal Standard: In quantitative analysis using mass spectrometry, deuterated compounds like this compound are ideal internal standards. They co-elute with the analyte but are distinguishable by their mass, allowing for accurate quantification.

-

Metabolic Studies: Deuterium labeling is a powerful technique to trace the metabolic fate of molecules. By incorporating this compound into a larger molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) pathways.[13][14] The KIE can also be used to slow down metabolic processes at specific sites, a strategy employed in drug development to improve a drug's pharmacokinetic profile.[13][][16]

-

Deuterated Building Block: this compound is a precursor for the synthesis of a wide range of other deuterated compounds, including active pharmaceutical ingredients (APIs).[2] It allows for the introduction of a deuterated cyclopentyl group into more complex molecules.[2]

Conclusion

References

- 1. Cas 137-43-9,Bromocyclopentane | lookchem [lookchem.com]

- 2. This compound | 35468-44-1 | Benchchem [benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Bromocyclopentane | C5H9Br | CID 8728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo(~2~H_9_)cyclopentane | C5H9Br | CID 16213530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromocyclopentane | 137-43-9 [chemicalbook.com]

- 7. This compound | 35468-44-1 [chemicalbook.com]

- 8. This compound reagent grade, ≥98 atom % D, ≥99% (CP) | 35468-44-1 [sigmaaldrich.com]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Buy Bromocyclopentane-d 9 reagent grade, ≥98 atom D, ≥99 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN115215714B - Full deuterium bromocyclopentane and preparation method and application thereof - Google Patents [patents.google.com]

- 13. Deuterated Compounds [simsonpharma.com]

- 14. hwb.gov.in [hwb.gov.in]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Bromocyclopentane-d9: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical identifiers, properties, and applications of Bromocyclopentane-d9, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a thorough overview of this compound (Cyclopentyl-d9 bromide), a deuterated analog of bromocyclopentane. Its unique isotopic composition makes it an invaluable tool in a variety of scientific disciplines, particularly in mechanistic studies of chemical reactions and the synthesis of isotopically labeled compounds for drug development and metabolic research.

Core Chemical Identifiers and Properties

This compound is distinguished by the replacement of all nine hydrogen atoms with deuterium. This isotopic substitution, while minimally affecting its chemical reactivity in many aspects, introduces a significant mass change that is fundamental to its applications.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 35468-44-1[2][3][4][5][6][7][8] |

| Molecular Formula | C₅D₉Br[2][3][4] |

| Molecular Weight | 158.08 g/mol [2][3][4][5][7][9][10] |

| InChI Key | BRTFVKHPEHKBQF-UHUJFCCWSA-N[2][11] |

| Synonyms | Cyclopentyl bromide-d9, Cyclopentyl-d9 bromide, 1-Bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane[4][6][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless oil[6][9] |

| Boiling Point | 137-139 °C (lit.)[9][10][11] |

| Density | 1.473 g/mL at 25 °C (lit.)[9][10][11] |

| Refractive Index (n20/D) | 1.4881 (lit.)[9][10][11] |

| Flash Point | 95 °F (35 °C)[9] |

| Isotopic Purity | ≥98 atom % D[5][11] |

| Storage | Store in a dry, dark, and well-ventilated place[8]; Recommended storage at 2-8°C in a refrigerator[6]. |

Key Applications in Research and Development

The primary utility of this compound stems from the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond.[2] This difference in bond strength can alter the rate of reactions involving the cleavage of this bond, providing deep insights into reaction mechanisms.

Mechanistic Elucidation of Nucleophilic Substitution Reactions

This compound is an excellent substrate for investigating the mechanisms of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.[2] By comparing the reaction rates of this compound and its non-deuterated counterpart, researchers can determine the extent to which C-H(D) bond breaking is involved in the rate-determining step.

A significant secondary kinetic isotope effect can help distinguish between Sₙ1 and Sₙ2 pathways.[2] In an Sₙ2 reaction, the nucleophile attacks the carbon center at the same time as the leaving group departs, leading to an inversion of stereochemistry. In contrast, an Sₙ1 reaction involves the formation of a carbocation intermediate in the rate-determining step.

Synthesis of Deuterated Pharmaceutical Compounds

This compound serves as a crucial building block for introducing a deuterated cyclopentyl group into more complex molecules, including active pharmaceutical ingredients (APIs).[2] The synthesis of deuterated versions of drugs is a significant strategy in drug development to alter metabolic pathways, potentially improving pharmacokinetic profiles and reducing toxic byproducts. A notable example is its use as a starting material in the synthesis of deuterated Glycopyrrolate Bromide.[2][10]

Tracer in Metabolic Studies

In biological research, this compound can be used as a tracer to study the metabolic fate of molecules containing a cyclopentane moiety.[2] The deuterium labeling allows for the tracking of the compound and its metabolites within a biological system using techniques like mass spectrometry. This is crucial for understanding drug metabolism and pharmacokinetics (DMPK).

Experimental Protocols

Synthesis of this compound

A common method for the preparation of fully deuterated bromocyclopentane involves a hydrogen-deuterium exchange reaction using a platinum catalyst.

Materials:

-

Bromocyclopentane (non-deuterated)

-

Deuterated bromoplatinic acid (catalyst)

-

Deuterium water (D₂O)

-

Deuterium gas (D₂)

-

High-pressure reactor

Procedure:

-

A solution of deuterated bromoplatinic acid in deuterium water is prepared.

-

The catalyst solution and bromocyclopentane are added to a high-pressure reactor.

-

The reactor is sealed, and deuterium gas is introduced.

-

The mixture is heated and stirred to facilitate the hydrogen-deuterium exchange reaction. The number of exchange cycles is critical for achieving high deuteration levels.[2]

-

After the reaction, the organic layer containing the deuterated product is separated.

-

The product is purified using techniques such as distillation to achieve high chemical purity.[2]

Investigation of Kinetic Isotope Effect in a Nucleophilic Substitution Reaction

Objective: To determine the kinetic isotope effect for the reaction of Bromocyclopentane with a nucleophile to distinguish between Sₙ1 and Sₙ2 mechanisms.

Materials:

-

Bromocyclopentane

-

This compound

-

Nucleophile (e.g., sodium iodide in acetone)

-

Appropriate solvent (e.g., acetone)

-

Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Two sets of reactions are prepared under identical conditions (concentration, temperature, and solvent). One set contains Bromocyclopentane, and the other contains this compound.

-

The reactions are initiated simultaneously.

-

Aliquots are withdrawn from each reaction mixture at specific time intervals.

-

The reaction in the aliquots is quenched.

-

The concentration of the reactant (Bromocyclopentane or this compound) or the product is determined using GC-MS or NMR spectroscopy.

-

The rate constants for the reaction with the non-deuterated (kH) and deuterated (kD) substrates are calculated from the concentration-time data.

-

The kinetic isotope effect is calculated as the ratio KIE = kH / kD.

Interpretation of Results:

-

A KIE value close to 1 suggests that the C-H(D) bond is not significantly broken in the rate-determining step, which is characteristic of an Sₙ1 reaction.

-

A significant KIE value (typically > 1.15 for a secondary KIE) indicates that the C-H(D) bond is involved in the transition state of the rate-determining step, which is more consistent with an Sₙ2 mechanism.

Conclusion

This compound is a versatile and powerful tool for researchers in organic chemistry and drug development. Its well-characterized properties and the profound impact of isotopic labeling on reaction kinetics provide a unique window into the intricate details of chemical transformations and metabolic processes. The methodologies outlined in this guide offer a framework for leveraging the unique characteristics of this compound to advance scientific understanding and develop novel therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | 35468-44-1 | Benchchem [benchchem.com]

- 3. CN115215714B - Full deuterium bromocyclopentane and preparation method and application thereof - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epfl.ch [epfl.ch]

- 11. baranlab.org [baranlab.org]

Methodological & Application

The Use of Bromocyclopentane-d9 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Bromocyclopentane-d9 as an internal standard in mass spectrometry-based quantitative analysis. These guidelines are intended for researchers, scientists, and professionals in drug development and related fields who require accurate and precise quantification of analytes in complex matrices.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations during analysis. Deuterated internal standards, such as this compound, are considered the gold standard for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts, the analytes.[1] This similarity ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects, extraction losses, and instrument variability.[2][3]

This compound (C₅D₉Br) is a deuterated form of bromocyclopentane where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a mass shift of +9 atomic mass units, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while exhibiting similar chromatographic retention times.

Applications

While specific published applications detailing the use of this compound as an internal standard are not extensively available, its properties make it an ideal candidate for the quantitative analysis of:

-

Bromocyclopentane: For environmental monitoring of this compound or its use as a reagent or intermediate in chemical synthesis.

-

Other Halogenated Cyclopentanes: Where structural similarity allows for comparable extraction and ionization behavior.

-

Pharmaceutical Impurities: In the analysis of drug substances where cyclopentyl bromide or related structures may be process-related impurities.[4]

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in GC-MS and LC-MS/MS. Method optimization and validation are crucial for each specific application.[6]

Materials and Reagents

-

Analyte(s) of Interest: (e.g., Bromocyclopentane)

-

Internal Standard: this compound (isotopic purity ≥98%)

-

Solvents: High-purity, HPLC or GC grade (e.g., methanol, acetonitrile, hexane)

-

Sample Matrix: (e.g., plasma, water, soil extract)

-

Standard laboratory glassware and equipment

Sample Preparation Workflow

The following diagram illustrates a typical sample preparation workflow for quantitative analysis using an internal standard.

Caption: General workflow for sample preparation incorporating an internal standard.

Protocol for GC-MS Analysis

This protocol is suitable for the analysis of volatile and semi-volatile compounds.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (e.g., Bromocyclopentane) at a concentration of 1 mg/mL in a suitable solvent (e.g., hexane).

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix with the analyte stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Spike each calibration standard and the unknown samples with a constant concentration of the this compound internal standard (e.g., 50 ng/mL).

-

-

Sample Extraction:

-

For liquid samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent.

-

For solid samples, perform a Soxhlet or ultrasonic extraction.

-

-

GC-MS Conditions (Example):

-

GC System: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless)

-

Oven Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Agilent 5977B or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Analyte (Bromocyclopentane): m/z 69, 148, 150

-

Internal Standard (this compound): m/z 78, 157, 159

-

-

Protocol for LC-MS/MS Analysis

This protocol is suitable for less volatile or thermally labile compounds.

-

Preparation of Stock and Calibration Standards:

-

Follow the same procedure as for GC-MS, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

-

Sample Preparation:

-

Perform protein precipitation (for biological samples), solid-phase extraction (SPE), or liquid-liquid extraction (LLE).

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Conditions (Example):

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Sciex Triple Quad™ 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Analyte (Hypothetical): Precursor ion → Product ion

-

Internal Standard (this compound): Precursor ion → Product ion (transitions would need to be determined experimentally)

-

-

Data Analysis and Quantitative Data

The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the analyte concentration for the calibration standards.

Calibration Curve

The relationship between the analyte/internal standard peak area ratio and the analyte concentration is typically linear, following the equation:

y = mx + c

Where:

-

y = Peak Area Ratio (Analyte/Internal Standard)

-

x = Analyte Concentration

-

m = Slope of the curve

-

c = y-intercept

Representative Quantitative Data

The following tables represent typical data obtained during the validation of a quantitative mass spectrometry method. Note: This is example data, as specific quantitative results for this compound were not found in the reviewed literature.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Analyte | Bromocyclopentane |

| Internal Standard | This compound |

| Calibration Range | 1 - 500 ng/mL |

| Regression Equation | y = 0.025x + 0.001 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x |

Table 2: Precision and Accuracy

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 1 (LLOQ) | 0.98 | 98.0 | < 15 | < 15 |

| 5 (Low QC) | 5.10 | 102.0 | < 10 | < 10 |

| 50 (Mid QC) | 49.5 | 99.0 | < 8 | < 9 |

| 400 (High QC) | 408.0 | 102.0 | < 7 | < 8 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation

Signaling Pathways and Logical Relationships

The logical relationship for quantitative analysis using an internal standard is straightforward and can be visualized as follows:

Caption: Logical flow for concentration determination using an internal standard.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of bromocyclopentane and structurally related compounds by mass spectrometry. Its use can significantly improve the accuracy, precision, and robustness of analytical methods. The protocols provided herein offer a solid foundation for method development, which should always be followed by thorough validation to ensure reliable results for research, drug development, and quality control applications.

References

- 1. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

- 2. cerilliant.com [cerilliant.com]

- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Bromocyclopentane-d9 in NMR Spectroscopy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bromocyclopentane-d9 in Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers, scientists, and drug development professionals in leveraging this deuterated compound for accurate and reliable NMR analysis.

Introduction to this compound in NMR Spectroscopy

This compound (C₅D₉Br) is the deuterated isotopologue of bromocyclopentane, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in NMR spectroscopy for several key applications. In ¹H NMR, the absence of protons in this compound means it does not produce signals that could interfere with the analysis of a proton-containing analyte. In ²H (Deuterium) NMR, it provides a strong, distinct signal that can be used for calibration and referencing.

The primary applications of this compound in NMR spectroscopy include:

-

Internal Standard for Quantitative NMR (qNMR): Its chemical stability and distinct NMR signal make it a suitable internal standard for determining the concentration and purity of analytes.

-

Reference Standard for ²H NMR: It can be used to calibrate the chemical shift axis and as a reference for quantifying deuterium incorporation in other molecules.

-

Tracer in Isotope Labeling Studies: In drug metabolism and reaction mechanism studies, the deuterium-labeled cyclopentyl group can be tracked to elucidate metabolic pathways and reaction kinetics.

Physicochemical and Spectroscopic Data

The following table summarizes key data for this compound, which is essential for its application in NMR spectroscopy.

| Property | Value | Reference |

| Chemical Formula | C₅D₉Br | [Generic] |

| Molecular Weight | 158.08 g/mol | [Generic] |

| CAS Number | 35468-44-1 | [Generic] |

| Isotopic Purity | ≥98 atom % D | [Generic] |

| Chemical Purity | ≥99% | [Generic] |

| Boiling Point | 137-139 °C | [Generic] |

| Density | 1.473 g/mL at 25 °C | [Generic] |

| ¹H NMR Chemical Shift | Residual proton signals may be observed. The chemical shifts are analogous to the non-deuterated compound. | [Generic] |

| ²H NMR Chemical Shift | The chemical shifts in the ²H spectrum are equivalent to the ¹H chemical shifts of the non-deuterated compound. | [Generic] |

Application Note: Purity Determination by Quantitative ¹H NMR (qNMR) using this compound as an Internal Standard

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. This compound can serve as an internal standard in ¹H qNMR when the analyte is soluble in a solvent where this compound is also soluble and its residual proton signals do not overlap with the analyte's signals.

Logical Workflow for qNMR Purity Assessment